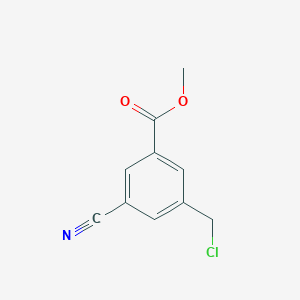

Methyl 3-(chloromethyl)-5-cyanobenzoate

Description

Contextualization within Multifunctional Benzoate (B1203000) Ester and Cyano-Functionalized Aromatic Systems

Methyl 3-(chloromethyl)-5-cyanobenzoate belongs to two significant classes of organic compounds: multifunctional benzoate esters and cyano-functionalized aromatic systems. Benzoate esters are derivatives of benzoic acid and are fundamental components in pharmaceuticals, fine chemicals, and materials science. chemicalbook.comresearchgate.net Their aromatic nature and the reactivity of the ester group allow for a wide range of chemical modifications. organic-chemistry.org The introduction of multiple functional groups onto the benzoate ring, as seen in the target molecule, creates a platform for constructing complex structures with tailored properties. researchgate.netresearchgate.net

The cyano group (-C≡N) is a highly versatile functional group in organic synthesis. rsc.org Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, which can be advantageous in designing molecules with specific pharmacokinetic profiles or material characteristics. mdpi.com The cyano group can be converted into a variety of other functionalities, including amines, amides, and carboxylic acids, making cyano-functionalized aromatics valuable synthetic intermediates. researchgate.net The combination of the benzoate ester, the reactive chloromethyl group, and the versatile cyano group within a single molecule underscores the compound's position as a highly functionalized and synthetically useful building block.

Strategic Importance as a Versatile Synthetic Precursor for Advanced Organic Molecules

The strategic importance of this compound lies in its capacity to serve as a versatile precursor for advanced organic molecules. Each of its three functional groups offers a distinct site for chemical reactions. The chloromethyl group is particularly reactive and can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide array of other molecular fragments.

Compounds with similar structures are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com For instance, related cyanobenzoic acid esters are used in the preparation of cardiovascular drugs and liquid crystal materials. google.com The structural motifs present in this compound are frequently found in biologically active compounds, highlighting its potential as a starting material in drug discovery and development programs. The ability to selectively manipulate each functional group makes it a powerful tool for medicinal chemists to generate libraries of complex molecules for biological screening.

Evolution of Synthetic Methodologies for Related Halogenated and Nitrile-Containing Aromatic Compounds

The synthesis of halogenated and nitrile-containing aromatic compounds has evolved significantly over the years. Classical methods for introducing a nitrile group onto an aromatic ring include the Rosenmund-von Braun and Sandmeyer reactions. researchgate.net The Rosenmund-von Braun reaction involves the treatment of an aryl halide with a copper(I) cyanide, while the Sandmeyer reaction proceeds via the diazotization of an aniline (B41778) followed by reaction with a cyanide salt. researchgate.net

More recently, transition metal-catalyzed cross-coupling reactions have become a preferred method for the cyanation of aryl halides, including the more challenging and less reactive aryl chlorides. Palladium-catalyzed reactions, for instance, have been successfully employed for the conversion of aryl bromides to aryl nitriles, often under microwave irradiation to accelerate the reaction. organic-chemistry.org Additionally, methods for synthesizing related compounds, such as methyl 3-(cyanomethyl)benzoate, often start from materials like m-toluic acid, which undergoes a series of reactions including acylation, chlorination, esterification, and finally cyanation. patsnap.comgoogle.com These modern synthetic strategies offer milder reaction conditions and broader functional group tolerance compared to classical approaches, facilitating the efficient production of complex molecules like this compound. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 3-(chloromethyl)-5-cyanobenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3 |

InChI Key |

XFLIBQOGDLEIGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C#N)CCl |

Origin of Product |

United States |

Synthetic Pathways for Methyl 3 Chloromethyl 5 Cyanobenzoate

Strategies for Introducing the Chloromethyl Moiety on Benzoate (B1203000) Scaffolds

The introduction of a chloromethyl group onto a benzoate ring can be achieved through several distinct strategies, each with its own advantages and challenges, particularly concerning regioselectivity when other substituents are present.

Regioselective Chloromethylation of Methyl Cyanobenzoates

Direct chloromethylation of an aromatic ring, a classic example of an electrophilic aromatic substitution, is a common method for introducing the chloromethyl group. The Blanc chloromethylation, which typically employs formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride, is a well-established method. wikipedia.org However, the application of this reaction to deactivated aromatic rings, such as those containing a cyano group, presents significant challenges. The cyano and ester groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.

A Chinese patent suggests a method for the chloromethylation of deactivated benzoic acid derivatives, including cyanobenzene, using paraformaldehyde and aluminum chloride. google.com The patent acknowledges that such reactions are difficult under standard conditions and often result in low yields. The reaction proceeds by generating a chloromethyl cation or a related electrophilic species, which then attacks the aromatic ring. For methyl 3-cyanobenzoate, the directing effects of the meta-directing cyano and ester groups would theoretically favor the introduction of the chloromethyl group at the 5-position, yielding the desired product. However, the deactivating nature of these groups necessitates harsh reaction conditions, which can lead to side reactions and polymerization.

Table 1: Reagents and Conditions for Blanc Chloromethylation

| Reagent | Function | Typical Conditions |

| Formaldehyde/Paraformaldehyde | Source of the chloromethyl group's carbon | - |

| Hydrogen Chloride | Provides the chlorine atom and acts as an acid catalyst | Gaseous HCl bubbled through the reaction mixture |

| Lewis Acid (e.g., ZnCl2, AlCl3) | Catalyst to increase the electrophilicity of formaldehyde | Anhydrous conditions |

| Solvent | Typically a non-polar organic solvent like carbon tetrachloride | Varies depending on substrate solubility |

Transformation of Pre-functionalized Benzylic Alcohols to Chlorides

An alternative and often more controllable approach involves the synthesis of a pre-functionalized benzylic alcohol, which is then converted to the corresponding benzyl (B1604629) chloride. This multi-step process allows for greater control over regioselectivity. For the synthesis of methyl 3-(chloromethyl)-5-cyanobenzoate, this would involve the initial preparation of methyl 3-(hydroxymethyl)-5-cyanobenzoate.

This benzylic alcohol can be synthesized from a corresponding methyl-substituted precursor, such as methyl 3-methyl-5-cyanobenzoate, through oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol. More directly, a starting material like 3,5-dicyanobenzoic acid could be selectively reduced and esterified.

Once the benzylic alcohol is obtained, it can be converted to the desired chloromethyl compound using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. Other reagents such as oxalyl chloride or phosphorus trichloride (B1173362) can also be employed.

A relevant synthetic route is described in a Chinese patent for the preparation of a related compound, m-chloromethylbenzoyl chloride, from m-toluoyl chloride. google.com This process involves the radical chlorination of the methyl group, which is a common industrial method for converting benzylic methyl groups into chloromethyl groups. This highlights the feasibility of transforming a pre-existing methyl group on the benzoate ring.

Halogen Exchange Reactions on Substituted Benzyl Halides

Halogen exchange reactions, such as the Finkelstein reaction, provide another pathway to benzyl chlorides from other benzyl halides, typically benzyl bromides or iodides. This method can be advantageous if the corresponding bromomethyl or iodomethyl compound is more readily accessible.

For instance, the synthesis of methyl 3-(bromomethyl)benzoate from methyl m-toluate using N-bromosuccinimide (NBS) under radical initiation conditions is a well-documented procedure. chemicalbook.com A similar strategy could be envisioned starting from methyl 3-methyl-5-cyanobenzoate to produce methyl 3-(bromomethyl)-5-cyanobenzoate.

Once the bromomethyl derivative is obtained, it can be converted to the chloromethyl compound by treatment with a chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone. The equilibrium of this reversible reaction is driven towards the product by the precipitation of the less soluble sodium bromide in acetone.

Table 2: Common Halogen Exchange Conditions

| Starting Material | Reagent | Solvent | Key Principle |

| Benzyl bromide | Sodium chloride | Acetone | Precipitation of NaBr drives the reaction |

| Benzyl iodide | Lithium chloride | Acetone/THF | LiCl is more soluble than LiI in some organic solvents |

Methodologies for the Introduction of the Cyano Group on Chloromethylated Benzoate Esters

The introduction of the cyano group can be performed on a benzoate ester that already possesses the chloromethyl moiety. This approach is often favored as the cyanation of benzyl halides is a well-established transformation.

Nucleophilic Aromatic Substitution Approaches for Nitrile Formation

While direct nucleophilic aromatic substitution (SNA_r) of a leaving group on the aromatic ring by a cyanide salt is a known method for introducing a cyano group, it typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions to the leaving group. In the case of a chloromethylated benzoate, this would involve a starting material like methyl 3-chloro-5-(chloromethyl)benzoate. The presence of the ester and the newly introduced chloromethyl group would provide some activation, but the reaction with a cyanide source like copper(I) cyanide (a Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation would likely be necessary.

A more common strategy for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. wikipedia.org This would involve a starting material such as methyl 3-amino-5-(chloromethyl)benzoate. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) salt catalyst. This method offers a versatile way to introduce the cyano group at a specific position on the ring. organic-chemistry.org

Transformation of Precursor Functional Groups to the Cyano Moiety (e.g., Aldehyde Oximation and Dehydration)

A well-documented and high-yielding method for introducing a cyano group involves the conversion of an aldehyde. A Chinese patent details a two-step process to produce 3-cyano methyl benzoate starting from 3-chloromethyl methyl benzoate. google.com In this process, the chloromethyl group is first converted to an aldehyde. This is achieved through a reaction with an N-containing compound like hexamethylenetetramine (the Sommelet reaction) or through oxidation.

The resulting methyl 3-formylbenzoate is then converted to the corresponding oxime by reaction with hydroxylamine (B1172632). Subsequent dehydration of the oxime yields the desired nitrile. A study published on ResearchGate describes a green synthesis of methyl 3-cyanobenzoate from methyl 3-formylbenzoate using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride (B1165640), achieving a yield of 95.1%. researchgate.net This two-step sequence from a chloromethyl precursor to a cyano group is a robust and widely applicable strategy.

Table 3: Two-Step Conversion of Aldehyde to Cyano Group

| Step | Reaction | Reagents | Typical Yield |

| 1 | Oximation | Hydroxylamine hydrochloride, Base (e.g., NaOH) | High |

| 2 | Dehydration | Acetic anhydride, Heat | >95% researchgate.net |

Esterification Routes for Methyl Benzoate Formation

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. For the production of this compound from its parent carboxylic acid, several established esterification methods are applicable.

Fischer Esterification of 3-(chloromethyl)-5-cyanobenzoic acid

The Fischer-Speier esterification is a classic and widely used method involving the reaction of a carboxylic acid with an alcohol, typically in excess, under strong acid catalysis. organic-chemistry.orglibretexts.org This equilibrium-driven process requires the removal of water to shift the reaction towards the product, the ester. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). libretexts.orgsathyabama.ac.in This activation enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by methanol (B129727). A subsequent series of proton transfers and the elimination of a water molecule yield the final methyl ester. organic-chemistry.orglibretexts.org

To drive the equilibrium toward the formation of this compound, a large excess of methanol is often used, which can also serve as the reaction solvent. masterorganicchemistry.com Alternatively, the water produced during the reaction can be removed physically, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org The use of solid acid catalysts, such as zirconium-based catalysts, has also been explored for the synthesis of various methyl benzoates, offering potential advantages in terms of catalyst separation and reuse. mdpi.com

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-(chloromethyl)-5-cyanobenzoic acid, Methanol | Starting material and esterifying agent |

| Catalyst | Concentrated H₂SO₄, p-TsOH, Lewis Acids | To protonate the carbonyl and activate it for nucleophilic attack |

| Solvent | Excess Methanol or a non-polar solvent (e.g., Toluene) | To act as a reagent and/or facilitate water removal |

| Temperature | Reflux | To increase reaction rate |

| Water Removal | Use of excess alcohol, Dean-Stark trap, molecular sieves | To shift the reaction equilibrium towards the product side |

Transesterification Strategies

Transesterification is a process where the ester group of a compound is exchanged by reaction with an alcohol. In the context of synthesizing this compound, this would typically involve starting with another ester of 3-(chloromethyl)-5-cyanobenzoic acid (e.g., an ethyl or benzyl ester) and reacting it with methanol in the presence of an acid or base catalyst.

This method is also an equilibrium process. To favor the formation of the desired methyl ester, a large excess of methanol is used. researchgate.net Base-catalyzed transesterification is common in processes like biodiesel production and proceeds via a nucleophilic acyl substitution mechanism. researchgate.net However, for a substrate like this compound, acidic conditions might be preferred to avoid potential side reactions involving the chloromethyl group under basic conditions. Ceric(IV) ammonium (B1175870) nitrate (B79036) has been noted as a mediator for transesterification reactions. mdpi.com

Reaction with Diazomethane (B1218177) or Trimethylsilyldiazomethane (B103560)

For a mild and highly efficient conversion of carboxylic acids to methyl esters, diazomethane (CH₂N₂) is an excellent reagent. libretexts.org The reaction is typically carried out in an inert solvent like diethyl ether and proceeds rapidly at room temperature, producing nitrogen gas as the only byproduct. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas. libretexts.orgmasterorganicchemistry.com This method is particularly useful for small-scale syntheses where high purity is required, as it avoids the harsh conditions and aqueous workup associated with Fischer esterification. masterorganicchemistry.com

Due to the toxic and explosive nature of diazomethane, its use on an industrial scale is limited. wikipedia.orge3s-conferences.org A safer alternative is trimethylsilyldiazomethane ((CH₃)₃SiCHN₂), which functions as a stable and commercially available substitute for diazomethane in methyl ester synthesis. wikipedia.org

Chemo- and Regioselectivity Considerations in Complex Synthesis

The synthesis and subsequent reactions of this compound demand careful consideration of selectivity. The molecule possesses three distinct functional groups: an ester, a benzylic chloride, and a nitrile. The preferential reaction of one functional group in the presence of others is known as chemoselectivity. researchgate.net

For instance, during the esterification of 3-(chloromethyl)-5-cyanobenzoic acid, the reaction conditions must be chosen to favor the reaction at the carboxylic acid group without promoting nucleophilic substitution at the chloromethyl position. The Fischer esterification, conducted in an excess of methanol (a weak nucleophile) under acidic conditions, generally preserves the chloromethyl group.

Conversely, when this compound is used as a reactant, conditions can be tailored to target a specific group. The chloromethyl group is susceptible to nucleophilic substitution. For example, it can be converted to a cyanomethyl group by reaction with a cyanide salt, as seen in the synthesis of the related compound, methyl 3-(cyanomethyl)benzoate. google.com This reaction highlights the ability to selectively target the benzylic position while leaving the ester and the aromatic nitrile untouched.

Regioselectivity, which concerns the site of a reaction when multiple positions on a molecule are available for attack, is also a key consideration. durgapurgovtcollege.ac.in For example, in electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound, the directing effects of the existing substituents (-COOCH₃, -CH₂Cl, and -CN) would determine the position of the incoming electrophile. Both the ester and cyano groups are meta-directing, which would influence the regiochemical outcome of such reactions. orgsyn.org

Optimization of Reaction Conditions and Process Development

Key parameters that are typically optimized include:

Temperature: Reaction rates are highly dependent on temperature. However, elevated temperatures can also lead to side reactions or decomposition. For instance, the nitration of methyl benzoate requires strict temperature control to avoid a decrease in yield. orgsyn.org Similarly, exothermic reactions, such as those involving organolithium reagents in related syntheses, require vigilant temperature management to prevent hazardous outcomes. researchgate.net

Catalyst: The choice and concentration of the catalyst are critical. In Fischer esterification, optimizing the amount of acid catalyst is necessary to achieve a reasonable reaction rate without causing degradation of the starting material or product. sathyabama.ac.in

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time needed for completion, avoiding unnecessary energy consumption and the formation of byproducts from prolonged reaction times.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(chloromethyl)-5-cyanobenzoic acid |

| Methanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Toluene |

| Diazomethane |

| Trimethylsilyldiazomethane |

| Diethyl ether |

| Nitrogen |

| Ceric(IV) ammonium nitrate |

| Methyl 3-(cyanomethyl)benzoate |

| Methyl 2-bromo-6-chlorobenzoate |

| Methyl benzoate |

Chemical Reactivity and Transformation of Methyl 3 Chloromethyl 5 Cyanobenzoate

Reactivity Profile of the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring at the 3-position, meta to both the cyano and methoxycarbonyl groups, is the primary site of reactivity in methyl 3-(chloromethyl)-5-cyanobenzoate. This benzylic halide exhibits classic reactivity patterns, readily participating in nucleophilic substitution reactions and potentially undergoing elimination under suitable basic conditions.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanistic Pathways)

The benzylic carbon of this compound is electrophilic and serves as a target for a wide array of nucleophiles. Nucleophilic substitution reactions at this position can proceed through either an SN1 or SN2 mechanism, or a combination of both. The benzylic nature of the carbon atom can stabilize a potential carbocation intermediate through resonance with the aromatic ring, a key feature of the SN1 pathway. Conversely, the primary nature of the carbon atom is favorable for a concerted SN2 attack. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

The reaction of benzylic halides with cyanide ions is a well-established method for the formation of phenylacetonitriles. In the case of this compound, this reaction would lead to the formation of a dinitrile compound. This transformation is typically carried out using an alkali metal cyanide, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction generally proceeds via an SN2 mechanism, where the cyanide ion acts as a potent nucleophile, attacking the benzylic carbon and displacing the chloride ion. rsc.org

For a structurally similar compound, 3-bromomethyl-benzoic acid methyl ester, the reaction with potassium cyanide in DMF has been reported to yield 3-cyanomethyl-benzoic acid methyl ester. acs.org A similar outcome is expected for this compound.

Table 1: Reaction with Carbon Nucleophiles

| Nucleophile | Product | Reaction Conditions |

|---|

This compound can undergo aminoalkylation through nucleophilic substitution with various nitrogen-containing nucleophiles, such as primary and secondary amines. These reactions lead to the formation of the corresponding N-benzylamine derivatives. The reaction of benzyl (B1604629) chloride with ammonia (B1221849), for instance, is a known route to benzylamine. embibe.com The reaction with primary or secondary amines would yield secondary or tertiary amines, respectively.

The kinetics of the reaction of substituted benzyl chlorides with tertiary amines have been studied, indicating that these reactions generally follow an SN2 pathway. oup.com The reaction rate is influenced by both the electronic effects of the substituents on the benzyl chloride and the steric bulk of the amine.

Table 2: Representative Reactions with Nitrogen Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Ammonia | Primary Amine |

| Primary Amine | Secondary Amine |

Oxygen-based nucleophiles, such as alcohols and carboxylates, can react with this compound to form ethers and esters, respectively. The Williamson ether synthesis, a classic method for forming ethers, can be applied here, where an alkoxide ion (generated from an alcohol and a strong base) acts as the nucleophile. Direct etherification of benzyl alcohols, a related transformation, has been achieved using various catalytic systems. acs.orglibretexts.org

Similarly, carboxylate anions can displace the chloride to form a new ester linkage. For example, the reaction with acetate (B1210297) would yield the corresponding benzylic acetate. The selective carboxylation of benzylic C-H bonds, a related process, has been demonstrated using a hypervalent iodine(III)/inorganic bromide oxidation system, which proceeds through a benzyl bromide intermediate. beilstein-journals.org

Table 3: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Alkoxide | Ether |

Sulfur nucleophiles are generally excellent nucleophiles and react readily with benzylic halides like this compound to form thioethers and thiocyanates. Thiols (mercaptans) can be converted to their more nucleophilic thiolate anions with a base, which then readily displace the chloride to form thioethers (sulfides). A robust one-pot synthesis of symmetrical and unsymmetrical benzyl thioethers from benzyl halides using thiourea (B124793) has been developed, avoiding the need to handle malodorous thiols directly. arkat-usa.org

Thiocyanate (B1210189) salts, such as potassium or sodium thiocyanate, can also be used as nucleophiles to introduce the thiocyanate group. The reaction of benzyl halides with potassium thiocyanate has been reported to yield benzyl isothiocyanates under certain conditions, although the initial product is the thiocyanate. A microwave-assisted synthesis of benzyl thiocyanates from benzyl chlorides and sodium thiocyanate using PEG400 as a catalyst has also been reported.

Table 4: Reactions with Sulfur Nucleophiles

| Nucleophile | Product Type |

|---|---|

| Thiolate | Thioether |

Elimination Reactions Involving the Chloromethyl Moiety

While nucleophilic substitution is the predominant reaction pathway for primary benzylic halides, elimination reactions (E1 or E2) can also occur, particularly in the presence of a strong, sterically hindered base. For an elimination reaction to occur, a proton must be abstracted from a carbon adjacent to the carbon bearing the leaving group. In the case of this compound, this would require the presence of a substituent with a β-hydrogen on the chloromethyl group, which is not the case for the parent molecule.

However, if the chloromethyl group were to be part of a larger alkyl chain at the benzylic position (e.g., a 1-chloroethyl group), then β-elimination would be possible. Benzylic halides can undergo dehydrohalogenation via an E2 pathway to form conjugated alkenes. researchgate.net The stability of the resulting conjugated system would favor the formation of the alkene product. The choice between substitution and elimination is highly dependent on the reaction conditions and the nature of the base/nucleophile. Strong, bulky bases favor E2 elimination, while strong, non-bulky bases favor SN2 substitution. Weak nucleophiles/bases in polar protic solvents could lead to a mixture of SN1 and E1 products. msu.edukhanacademy.org

Radical Reactions at the Benzylic Position

The chloromethyl group (-CH₂Cl) attached to the benzene ring is at a benzylic position. This position is particularly susceptible to radical reactions due to the ability of the aromatic ring to stabilize a radical intermediate through resonance. libretexts.org

Free radical halogenation, particularly bromination, can occur at the benzylic carbon. This type of reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, and often employs N-bromosuccinimide (NBS) as the bromine source. libretexts.orgyoutube.com The reaction proceeds via a chain mechanism involving the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical intermediate can then react with a halogen to form the halogenated product. youtube.com The stability of the benzylic radical is a key factor driving the selectivity of the reaction for this position over others in the molecule. youtube.comchemistrysteps.com

The resonance stabilization of the benzyl radical is achieved by the delocalization of the unpaired electron into the π-system of the benzene ring. libretexts.org

Reactivity Profile of the Cyano Group

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. openstax.org

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.orgorganicchemistrytutor.com

Acidic Hydrolysis : Heating the nitrile with a strong acid, such as hydrochloric acid (HCl), in an aqueous solution will typically yield the corresponding carboxylic acid. commonorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. libretexts.org The initial step involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. organicchemistrytutor.comchemistrysteps.com

Alkaline Hydrolysis : Treatment with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), followed by acidification, also converts the nitrile to a carboxylic acid. commonorganicchemistry.comchemguide.co.uk Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com Without the final acidification step, the product would be the sodium salt of the carboxylic acid. chemguide.co.uklibretexts.org Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com

| Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| HCl, H₂O, Heat | Amide | Carboxylic Acid |

| 1. NaOH, H₂O, Heat; 2. H₃O⁺ | Amide | Carboxylic Acid |

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents.

Catalytic Hydrogenation : This is an economical method for producing primary amines from nitriles. wikipedia.org It involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgstudymind.co.uk To avoid the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Chemical Reduction : Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemistrysteps.comcommonorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org Other reagents such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be used. commonorganicchemistry.com

| Reagent | Typical Conditions |

|---|---|

| H₂/Raney Ni | High temperature and pressure |

| LiAlH₄ | Dry ether, followed by aqueous workup |

| BH₃-THF | THF, heat |

| Sodium in Ethanol (B145695) | Refluxing ethanol |

Nucleophiles can add across the carbon-nitrogen triple bond of the nitrile group.

Alcoholysis (Pinner Reaction) : In the presence of a strong acid like HCl, nitriles can react with alcohols to form imino ether hydrochlorides, which can then be hydrolyzed to esters or treated with excess alcohol to form orthoesters. The Ritter reaction is a related transformation where an alcohol reacts with a nitrile in the presence of a strong acid to form an N-substituted amide. pearson.com This reaction, however, works best with alcohols that can form stable carbocations (tertiary or secondary). pearson.com

Aminolysis : The reaction of nitriles with amines can lead to the formation of amidines. This transformation often requires high temperatures or the use of catalysts.

Organometallic Reagents : Grignard reagents add to nitriles to form an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orglibretexts.org

The nitrile group can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. uchicago.edubeilstein-journals.org

Reaction with Azides : Aryl nitriles can react with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid.

Reaction with Nitrile Oxides : Nitrile oxides are 1,3-dipoles that react with the nitrile group to form 1,2,4-oxadiazoles. nih.gov The cycloaddition of aryl nitrile oxides, in particular, has been studied and can be influenced by the electronic effects of substituents on the aromatic ring. nih.govnih.gov These reactions provide a direct route to highly substituted heterocyclic systems. beilstein-journals.org

Reactivity Profile of the Methyl Ester Group

The methyl ester (-COOCH₃) group is primarily susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis : Esters can be hydrolyzed to carboxylic acids under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide. google.com The initial product is the carboxylate salt, which must be neutralized with acid in a separate step to yield the free carboxylic acid. quora.com Studies on methyl benzoates have shown that saponification can be achieved efficiently at high temperatures. rsc.org In some cases of sterically hindered esters, the reaction may proceed via an attack at the methyl group (BAl2 mechanism) rather than the typical attack at the carbonyl carbon (BAc2 mechanism). stackexchange.com

Transesterification : This reaction converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with ethanol and a catalytic amount of sulfuric acid would lead to the formation of the corresponding ethyl ester. ucla.edu The reaction is an equilibrium process, and using a large excess of the alcohol can drive it to completion. ucla.edu Various catalysts, including titanates and zinc compounds, have been employed for the transesterification of methyl benzoate (B1203000). acs.orgacs.orggoogle.com

Saponification and Hydrolysis under Acidic and Basic Conditions

The ester functionality of this compound is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base, to yield 3-(chloromethyl)-5-cyanobenzoic acid and methanol (B129727).

Under basic conditions, the reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically an irreversible process as the final step involves the deprotonation of the resulting carboxylic acid by the base. The rate of saponification is influenced by the substituents on the benzene ring. The presence of electron-withdrawing groups, such as the cyano and chloromethyl groups at the meta positions, is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and facilitating hydrolysis.

A study on the hydrolysis of various methyl benzoates in high-temperature water demonstrated that both electron-withdrawing and steric effects play a significant role in the reaction rate. For instance, quantitative saponification of p-substituted methyl benzoates can be achieved in a short time.

| Reaction Conditions | Reagents | Typical Reaction Time | Product |

|---|---|---|---|

| Heating under reflux | Aqueous NaOH or KOH in Methanol/Water | 1-4 hours | Corresponding Carboxylic Acid |

| High Temperature Water | 2% KOH aqueous solution at 200-300 °C | 30 minutes | Corresponding Carboxylic Acid |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either acids or bases. ucla.eduresearchgate.net For this compound, transesterification with various alcohols (R-OH) would yield the corresponding alkyl 3-(chloromethyl)-5-cyanobenzoate and methanol.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the methyl ester is protonated, increasing its electrophilicity. tcu.edu The alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess as the solvent. ucla.edu

Base-Catalyzed Transesterification: This method typically employs an alkoxide base (e.g., sodium ethoxide, potassium tert-butoxide) that is a stronger nucleophile than the alcohol. The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of the alkoxide should correspond to the alcohol being used to avoid a mixture of products.

A variety of catalysts, including metal triflates, have been shown to be effective for the transesterification of methyl esters with higher alcohols. researchgate.net For instance, aluminum triflate (Al(OTf)₃) has been used to catalyze the transesterification of methyl oleate (B1233923) with ethanol, propanol, and butanol, achieving high conversions. researchgate.net

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Acid Catalysts | H₂SO₄, HCl, p-TsOH | Reflux in excess alcohol |

| Base Catalysts | NaOR, KOR, LiHMDS | Reaction with alcohol, often at elevated temperatures |

| Heterogeneous Catalysts | Maghemite-ZnO, Solid Acids (e.g., Zr/Ti) | Higher temperatures (e.g., 150 °C) |

| Lewis Acid Catalysts | Al(OTf)₃, Sc(OTf)₃, Bi(OTf)₃ | Elevated temperatures (e.g., 165 °C) |

Reduction to Primary Alcohols or Aldehydes

The methyl ester group of this compound can be reduced to either a primary alcohol, (3-(chloromethyl)-5-cyanophenyl)methanol, or an aldehyde, 3-(chloromethyl)-5-cyanobenzaldehyde. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions. The presence of the cyano and chloromethyl groups introduces the challenge of chemoselectivity.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. semanticscholar.org LiAlH₄ would likely also reduce the cyano group to a primary amine. Therefore, achieving selective reduction of the ester group to the alcohol in the presence of the cyano group with LiAlH₄ would be challenging.

Reduction to Aldehyde: The reduction of the ester to an aldehyde requires a less reactive reducing agent that can be used at low temperatures to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. By carefully controlling the stoichiometry (one equivalent) and maintaining a low temperature (typically -78 °C), the reaction can be stopped at the aldehyde stage. However, DIBAL-H can also reduce nitriles, so careful control of reaction conditions is crucial for selectivity.

The cyano group can also influence the stereochemical outcome of reductions of nearby carbonyl groups. rsc.org

| Reducing Agent | Ester (R-COOR') | Nitrile (R-CN) | Alkyl Halide (R-CH₂Cl) |

|---|---|---|---|

| LiAlH₄ (Lithium aluminum hydride) | Reduces to primary alcohol (R-CH₂OH) | Reduces to primary amine (R-CH₂NH₂) | Can reduce to alkane (R-CH₃) |

| NaBH₄ (Sodium borohydride) | Generally unreactive | Generally unreactive | Generally unreactive |

| DIBAL-H (Diisobutylaluminium hydride) | Reduces to aldehyde (R-CHO) at low temp. or alcohol (R-CH₂OH) | Reduces to imine then aldehyde upon hydrolysis | Generally unreactive |

| NaBH₃CN (Sodium cyanoborohydride) | Unreactive | Reduces imines, can be used for reductive amination | Can reduce under acidic conditions |

Catalytic Activation for Selective Functional Group Interconversions

Catalysis plays a crucial role in the selective transformation of functional groups in polyfunctional molecules. organic-chemistry.org Various catalytic systems can be employed to activate specific sites within this compound.

Catalytic Activation of the Chloromethyl Group: The C-Cl bond can be activated by transition metal catalysts, such as palladium or nickel complexes, to participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position. For instance, a patent describes the chlorination of a methyl p-methylbenzoate under UV light or with a radical initiator, which is a form of catalytic activation. google.com

Catalytic Transformations of the Cyano Group: The cyano group can be catalytically hydrated to an amide using various metal catalysts. It can also participate in cycloaddition reactions. The synthesis of aromatic nitriles often involves transition-metal-mediated cyanation. nih.gov

Catalytic Ester Transformations: As mentioned in the transesterification section, various Lewis and Brønsted acids can catalyze the transformation of the methyl ester group. researchgate.netresearchgate.net

The development of catalytic methods for C-H bond activation also presents possibilities for further functionalization of the aromatic ring, although directing group strategies would be necessary to control the regioselectivity. snnu.edu.cnsnnu.edu.cnethernet.edu.et

Applications of Methyl 3 Chloromethyl 5 Cyanobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Scaffolds

The distinct reactivity of each functional group on the Methyl 3-(chloromethyl)-5-cyanobenzoate scaffold allows for its stepwise modification, making it a crucial starting material in the synthesis of pharmaceuticals and other biologically active compounds. The chloromethyl group is susceptible to nucleophilic substitution, the cyano group can be hydrolyzed, reduced, or engaged in cycloadditions, and the ester can be hydrolyzed or transesterified, providing multiple avenues for molecular elaboration.

Derivatization Towards Cardiovascular Agents

The benzonitrile (B105546) moiety is a recognized structural component in various cardiovascular drugs. Intermediates like Methyl 3-cyanobenzoate, a closely related precursor, are widely used in the preparation of cardiovascular medications. google.comgoogle.com The synthesis often involves the transformation of the cyano and ester groups into more complex heterocyclic systems or functionalized side chains that are essential for pharmacological activity. The presence of the chloromethyl group in this compound offers an additional reactive site for tethering the molecule to other fragments or for building out the molecular architecture required for interaction with cardiovascular targets.

Building Block for Antimicrobial and Antiviral Compounds

Benzoic acid and benzonitrile derivatives are foundational scaffolds in the development of antimicrobial and antiviral agents. researchgate.net The synthesis of novel 1,3,5-triazine (B166579) derivatives, for example, has yielded compounds with promising activity against bacteria such as Staphylococcus aureus and Escherichia coli. The synthesis pathways often rely on intermediates where functional groups like cyano or ester moieties are present on a benzene (B151609) ring.

The chloromethyl group on this compound is particularly useful as it allows for the facile introduction of the benzoyl moiety into various heterocyclic systems known to possess antimicrobial properties. For instance, it can be used to alkylate amines, thiols, or phenols on pre-existing scaffolds, leading to the generation of new chemical entities for antimicrobial screening. mdpi.com Similarly, in antiviral research, building blocks that allow for the construction of complex aryl derivatives are crucial. The development of Zika virus inhibitors, for example, has involved the synthesis of 1-aryl-4-arylmethylpiperazine derivatives, showcasing the importance of intermediates that can introduce substituted benzyl (B1604629) groups. nih.gov

Intermediates for Modulators of the Central Nervous System

Substituted benzonitriles are key pharmacophores in the design of agents that act on the central nervous system (CNS). nih.gov A structurally similar compound, Methyl 3-cyano-5-fluorobenzoate, serves as a critical intermediate in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5R), which is implicated in various neurological and psychiatric disorders. Research has demonstrated that arylbenzamides derived from such intermediates are effective mGlu5R antagonists with potential therapeutic applications in pain, anxiety, and addiction. The 3-cyano-phenyl group is a common feature in many of these potent and selective modulators. this compound provides a direct route to analogous structures, where the chloromethyl handle can be converted into other functional groups or used to link the cyanobenzoate core to other parts of the target molecule.

Role in the Development of Advanced Materials and Liquid Crystal Synthesis

Beyond its applications in life sciences, this compound is a valuable building block in materials science. The cyano group, being strongly polar, is a common feature in molecules designed for liquid crystal applications. google.comgoogle.com The incorporation of such polar groups into rod-like (calamitic) molecules can induce or enhance mesomorphic properties, which are essential for the formation of liquid crystal phases. uobasrah.edu.iq

The synthesis of liquid crystals often involves the combination of a rigid core, flexible terminal chains, and polar groups. mdpi.com this compound serves as a precursor to the rigid core, with the cyano and ester groups providing the necessary polarity. The chloromethyl group acts as a reactive handle to attach the core to other molecular fragments or to introduce terminal alkyl or alkoxy chains, which are crucial for controlling the melting and clearing points of the liquid crystalline material. uobasrah.edu.iq

Construction of Complex Organic Molecules through Multi-Step Synthesis

The construction of complex organic molecules often requires a strategic, step-by-step approach where functional groups are introduced and manipulated sequentially. umontreal.camit.edu this compound is well-suited for such multi-step syntheses due to the differential reactivity of its three functional groups.

A typical synthetic sequence might involve:

Nucleophilic substitution at the chloromethyl position to introduce a key side chain or link the molecule to a solid support. This reaction is generally performed under mild conditions that leave the cyano and ester groups intact.

Transformation of the ester group , for example, hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce another building block.

Modification of the cyano group , which could be the final step, involving its hydrolysis to a carboxylic acid, reduction to an amine, or its use in forming a heterocyclic ring like a tetrazole.

This controlled, stepwise reactivity allows chemists to build molecular complexity in a predictable manner, making it a valuable tool in the synthesis of intricate targets like natural products or highly functionalized pharmaceutical agents. beilstein-journals.org

Library Synthesis and Combinatorial Chemistry Applications

Combinatorial chemistry is a powerful technique used in drug discovery to rapidly generate a large number of diverse, yet structurally related, molecules for biological screening. nih.gov The utility of an intermediate in combinatorial synthesis depends on its ability to be readily and reliably derivatized with a wide range of building blocks.

This compound is an excellent scaffold for combinatorial library synthesis. The reactive chloromethyl group can be reacted with a diverse collection of nucleophiles (e.g., amines, phenols, thiols) in a parallel format. Each reaction introduces a different "R" group, leading to a library of compounds with systematic variations. For example, reacting the parent molecule with a set of 100 different amines would quickly generate a library of 100 distinct amino-derivatives. These libraries can then be screened for biological activity, allowing for the rapid identification of structure-activity relationships (SAR). Transition-metal-mediated reactions have further expanded the scope of library synthesis from such versatile intermediates. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl 3 Chloromethyl 5 Cyanobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For Methyl 3-(chloromethyl)-5-cyanobenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework. The following sections detail the predicted spectroscopic data based on the analysis of structurally similar compounds. aiinmr.comrsc.org

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl group, and the methyl ester group. The substitution pattern on the benzene (B151609) ring (1,3,5-trisubstituted) dictates the multiplicity and coupling constants of the aromatic protons. The electron-withdrawing nature of the cyano and methyl ester groups, along with the chloromethyl group, will deshield the aromatic protons, shifting them downfield.

The aromatic region is predicted to show three signals, each integrating to one proton. The proton at the C2 position is anticipated to be a singlet (or a triplet with a very small coupling constant), flanked by two substituents. The protons at the C4 and C6 positions will appear as singlets as well, due to the lack of adjacent protons. The chloromethyl protons will present as a sharp singlet, and the methyl ester protons will also appear as a singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (C2-H) | 8.20 - 8.30 | s | - |

| Ar-H (C4-H) | 8.10 - 8.20 | s | - |

| Ar-H (C6-H) | 8.00 - 8.10 | s | - |

| -CH ₂Cl | 4.70 - 4.80 | s | - |

| -OCH ₃ | 3.90 - 4.00 | s | - |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Analysis

The broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the ester group will be the most deshielded, appearing significantly downfield. The aromatic carbons will resonate in the typical range of 110-140 ppm, with their specific shifts determined by the attached substituents. The carbon of the cyano group will also have a characteristic chemical shift.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is instrumental in differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-90: Only CH (methine) carbons will show a positive signal. In this case, the three aromatic CH carbons are expected to be visible.

DEPT-135: CH₃ and CH groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons (including the carbonyl, the cyano carbon, and the substituted aromatic carbons C1, C3, and C5) will be absent.

This combination of ¹³C NMR and DEPT experiments allows for the definitive assignment of each carbon in the molecule's framework.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |

| C =O (Ester) | 164 - 166 | Absent | Absent |

| Ar-C 1 | 132 - 134 | Absent | Absent |

| Ar-C 2 | 130 - 132 | Positive | Positive |

| Ar-C 3 | 138 - 140 | Absent | Absent |

| Ar-C 4 | 134 - 136 | Positive | Positive |

| Ar-C 5 | 112 - 114 | Absent | Absent |

| Ar-C 6 | 133 - 135 | Positive | Positive |

| -C N | 117 - 119 | Absent | Absent |

| -C H₂Cl | 44 - 46 | Absent | Negative |

| -OC H₃ | 52 - 54 | Positive | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the isolated nature of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). This would allow for the unambiguous assignment of the protonated carbons, showing correlations between the signals for C2-H, C4-H, C6-H, the chloromethyl group, and the methyl ester group with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the aromatic C1 carbon.

The chloromethyl protons (-CH₂Cl) to the aromatic carbons C3, C2, and C4.

The aromatic protons to adjacent and geminal carbons, helping to confirm the substitution pattern. For instance, the C2-H would show correlations to C1, C3, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly connected through bonds. A NOESY spectrum could show through-space correlations between the chloromethyl protons and the aromatic proton at C4, and between the methyl ester protons and the aromatic proton at C2, further confirming the geometry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule, as each group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Characteristic Vibrational Frequencies of Cyano, Ester, and Chloromethyl Groups

The IR spectrum of this compound is predicted to show strong, characteristic absorption bands that confirm the presence of its key functional groups.

Cyano Group (-C≡N): A sharp, intense absorption is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration. rasayanjournal.co.in

Ester Group (-COOCH₃): This group will give rise to two prominent stretching vibrations:

A strong, sharp absorption for the carbonyl (C=O) stretch, typically found between 1720-1740 cm⁻¹.

A strong absorption for the C-O single bond stretch, which is expected in the 1200-1300 cm⁻¹ region.

Chloromethyl Group (-CH₂Cl): The presence of this group can be identified by:

The C-H stretching vibrations of the CH₂ group, which occur just below 3000 cm⁻¹.

A C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Cyano | -C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Ester | C=O stretch | 1720 - 1740 | Strong, Sharp |

| Ester | C-O stretch | 1200 - 1300 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Chloromethyl | C-Cl stretch | 600 - 800 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (molecular formula: C₁₀H₈ClNO₂), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) would be observed, along with a characteristic [M+2]⁺ peak with approximately one-third the intensity, which is indicative of the presence of a chlorine atom.

Key predicted fragmentation pathways include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the molecular ion to form a stable acylium ion.

Loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).

Cleavage of the entire ester group.

Sequential loss of small molecules like CO from fragment ions.

Analysis of these fragments allows for the piece-by-piece confirmation of the molecular structure.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

In the case of derivatives, the interplay between the cyano (C≡N), ester (-COOCH₃), and chloromethyl (-CH₂Cl) groups would be of significant interest. X-ray analysis would likely reveal insights into:

Planarity: The degree of planarity of the cyanobenzoate ring and the orientation of the methyl ester and chloromethyl groups relative to this plane.

Intermolecular Interactions: The formation of potential non-covalent interactions. For instance, the nitrogen atom of the cyano group could act as a weak hydrogen bond acceptor. Halogen bonding involving the chlorine atom of the chloromethyl group is also a possibility that dictates crystal packing.

Polymorphism: The ability of the compound to exist in more than one crystal form, which can have different physical properties.

Studies on structurally similar compounds, such as methyl 3,5-dibromo-4-cyanobenzoate, have shown how halogen atoms and cyano groups participate in forming specific packing motifs, such as inversion dimers, within the crystal structure. researchgate.net These interactions are fundamental to understanding the material's bulk properties, including melting point and solubility.

| Crystallographic Parameter | Information Provided for a Derivative |

| Crystal System & Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |

| Bond Lengths & Angles | Provides precise measurements of the molecular geometry. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule, like the ester and chloromethyl groups. |

| Intermolecular Contacts | Identifies key interactions (e.g., C≡N⋯Br, C=O⋯Br) that govern crystal packing. researchgate.net |

This table represents the type of data that would be obtained from an X-ray crystallographic analysis of a suitable crystalline derivative.

Chromatographic and Spectroscopic Purity Assessment Methodologies

Ensuring the purity of this compound is critical for its use in further chemical synthesis or analysis. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods:

Chromatographic techniques separate the target compound from impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for assessing the purity of aromatic esters. ajast.nethelixchrom.com A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., acetate (B1210297) buffer or water with a small amount of acid like phosphoric or acetic acid). ajast.netoup.comsielc.com Detection is usually performed using a UV detector, as the aromatic ring provides strong chromophores. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column (e.g., with a 5% phenyl polymethylsiloxane stationary phase) using an inert carrier gas like helium. nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data for purity assessment but also mass spectral data that can help in identifying impurities. nih.govnih.gov

Spectroscopic Methods:

Spectroscopic methods provide information about the chemical structure and can be used to detect impurities with different structural features.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid tool for confirming the presence of key functional groups. For an aromatic ester like this compound, characteristic absorption bands would be expected for the C=O stretch (around 1715-1730 cm⁻¹), the aromatic C-C stretches, the C-O stretches (two bands between 1100-1310 cm⁻¹), and the C≡N stretch. spectroscopyonline.comspectroscopyonline.com While primarily a tool for structural confirmation, the absence of peaks corresponding to potential impurities (e.g., a broad O-H stretch from a carboxylic acid precursor) can indicate high purity. mdpi.com

Mass Spectrometry (MS): When coupled with GC or as a standalone technique, mass spectrometry provides the molecular weight of the compound through the molecular ion peak. acs.orgacs.org The fragmentation pattern is also a unique fingerprint that can confirm the structure and help identify impurities. For this compound, characteristic fragments would arise from the loss of the methoxy group (-OCH₃) or the chloromethyl group (-CH₂Cl). acs.org

The combination of a high-resolution separation technique like HPLC or GC with a definitive identification method like MS provides a robust assessment of the compound's purity.

| Methodology | Principle | Typical Conditions/Parameters | Information Obtained |

| HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase. helixchrom.com | Column: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detector: UV (e.g., 254 nm). ajast.net | Retention time, peak area (for quantitative purity assessment). |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. nih.gov | Column: Capillary (e.g., 5% phenyl); Carrier Gas: Helium; Detector: Mass Spectrometer. nih.gov | Retention time, mass spectrum (molecular weight and fragmentation pattern for identity confirmation). |

| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | KBr pellet or thin film. | Presence of characteristic functional groups (C=O, C≡N, C-Cl, C-O). spectroscopyonline.com |

| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Electron Ionization (EI) is common. acs.org | Molecular weight and structural information from fragmentation patterns. acs.org |

Computational and Theoretical Investigations of Methyl 3 Chloromethyl 5 Cyanobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional shape of Methyl 3-(chloromethyl)-5-cyanobenzoate, which in turn govern its physical properties and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its ground state properties, including its optimized geometry, electronic energy, and the distribution of electron density. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Schrödinger equation in an approximate manner. researchgate.net

The optimized geometry reveals the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the orientation of the chloromethyl and methyl ester groups relative to the benzene (B151609) ring.

Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the cyano nitrogen and the carbonyl oxygen of the ester, indicating their nucleophilic character. Conversely, the benzylic carbon of the chloromethyl group would be expected to have a positive potential, highlighting its susceptibility to nucleophilic attack.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT-Calculated Ground State Properties of this compound

| Property | Representative Value |

| Total Electronic Energy | -1234.567 Hartree |

| HOMO Energy | -7.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 6.66 eV |

| Dipole Moment | 3.45 Debye |

Note: The values in this table are hypothetical and serve as representative examples of data that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information. umanitoba.ca

For this compound, high-accuracy ab initio calculations would be valuable for determining precise conformational energies. For instance, they could be used to calculate the energy barriers for the rotation of the chloromethyl and methyl ester groups. This information is crucial for understanding the molecule's flexibility and the population of different conformers at a given temperature.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for studying the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

The benzylic carbon in this compound is an electrophilic center and is susceptible to nucleophilic attack, a key reaction for this class of compounds. stackexchange.com Computational studies can model the SN2 reaction of this compound with various nucleophiles. By calculating the potential energy surface for the reaction, the transition state structure can be identified, and the activation energy can be determined.

The transition state for an SN2 reaction at the benzylic carbon would feature the incoming nucleophile and the leaving chloride ion partially bonded to the benzylic carbon in a trigonal bipyramidal geometry. The substituents on the benzene ring, the cyano and methyl ester groups, would influence the stability of this transition state and thus the reaction rate.

Table 2: Hypothetical Activation Energies for Nucleophilic Attack on this compound

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| CN⁻ | DMSO | 15.2 |

| OH⁻ | Water | 18.5 |

| NH₃ | Acetonitrile (B52724) | 22.1 |

Note: The values in this table are hypothetical and for illustrative purposes.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can provide a quantitative basis for understanding the relationship between the structure of a molecule and its reactivity. For this compound, the electronic effects of the substituents on the benzene ring are of particular interest.

The cyano and methyl ester groups are both electron-withdrawing. Their presence at the meta positions relative to the chloromethyl group influences the electronic properties of the benzylic carbon. nih.govnih.gov Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution in the molecule and the extent of electronic delocalization.

By computationally modeling a series of related substituted benzyl (B1604629) chlorides, it is possible to establish quantitative structure-reactivity relationships (QSARs). acs.org For instance, the calculated activation energies for nucleophilic substitution could be correlated with computed electronic parameters, such as the partial charge on the benzylic carbon or the energy of the LUMO. These theoretical models can then be used to predict the reactivity of other, similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about a molecule's conformational landscape and its non-covalent interactions with surrounding molecules. mdpi.com

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box, often solvated with a chosen medium (e.g., water, chloroform) to mimic experimental conditions. The simulation would track the trajectory of each atom over a set period, from picoseconds to microseconds, providing a dynamic view of its behavior.

Key areas of investigation would include:

Torsional Angles: Mapping the potential energy surface as a function of the dihedral angles between the substituent groups and the aromatic ring. This would identify the most stable (low-energy) and transient (high-energy) conformations.

Rotational Barriers: Calculating the energy required to rotate the chloromethyl and methyl ester groups. This information is critical for understanding the molecule's flexibility and the rate of interconversion between different conformational states at various temperatures.

An MD simulation would allow researchers to sample these conformations extensively and determine their relative populations. For instance, the simulation could quantify the probability of finding the chloromethyl group oriented in a particular direction relative to the plane of the benzene ring.

| Dihedral Angle (τ) | Atoms Defining the Angle | Description of Motion | Expected Outcome of Analysis |

|---|---|---|---|

| τ1 | C(ring)-C(ring)-C(ester)-O(ester) | Rotation of the entire methyl ester group relative to the ring | Determination of planarity and rotational energy barrier |

| τ2 | C(ring)-C(ring)-C(methylene)-Cl | Rotation of the chloromethyl group | Identification of stable rotamers and steric hindrance effects |

Intermolecular Interactions: MD simulations are also exceptionally well-suited for studying how molecules interact with each other. In a simulation containing multiple this compound molecules, one could observe and quantify various non-covalent interactions, such as:

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Interactions involving the polar cyano (-C≡N), ester (-COOCH₃), and chloromethyl (-CH₂Cl) groups.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, it can act as an acceptor at its nitrogen and oxygen atoms when placed in a protic solvent like water.

By analyzing the radial distribution functions (RDFs) from the simulation, it is possible to determine the average distance and arrangement between specific atoms on neighboring molecules, providing insight into potential self-assembly or aggregation behavior. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a highly accurate way to predict the spectroscopic properties of a molecule. chemrxiv.org These predictions are invaluable for interpreting experimental spectra or for identifying the compound's structure. Calculations are typically performed on the molecule's optimized geometry, which represents its lowest energy state.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C). DFT methods, such as B3LYP, are commonly used for this purpose. The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like Tetramethylsilane (TMS). These theoretical spectra can help assign peaks in an experimental NMR spectrum to specific atoms within the molecule.

| Carbon Atom Position | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl (C=O) | sp² | ~165 |

| Aromatic C-CN | sp² | ~112 |

| Cyano (-C≡N) | sp | ~117 |

| Aromatic C-H | sp² | ~130-138 |

| Chloromethyl (-CH₂Cl) | sp³ | ~45 |

| Methoxy (B1213986) (-OCH₃) | sp³ | ~53 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These frequencies and their corresponding intensities can be plotted to create a theoretical spectrum that can be compared with experimental data. This is particularly useful for identifying the characteristic vibrational modes associated with the molecule's functional groups, such as the C≡N stretch of the cyano group, the C=O stretch of the ester, and the C-Cl stretch of the chloromethyl group.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Visible spectroscopy. These calculations can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This provides insight into the electronic structure of the molecule, particularly the transitions involving the π-system of the aromatic ring.

Future Research Directions and Emerging Methodologies

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, aiming to reduce environmental impact and improve safety. For the synthesis of Methyl 3-(chloromethyl)-5-cyanobenzoate and related compounds, future research will likely focus on several key areas to create more sustainable processes.

One major focus is the replacement of hazardous reagents and solvents. Traditional methods for the synthesis of cyanobenzoates can involve toxic cyanating agents. google.com A greener approach involves synthesizing Methyl 3-cyanobenzoate from Methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride, utilizing acetic anhydride (B1165640) as a dehydrating agent, which can achieve high yields and purity. researchgate.net Research into alternative, less toxic cyanide sources or cyanide-free pathways to introduce the nitrile group is a critical area of investigation. Furthermore, the development of syntheses in environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, is a priority. rsc.org

Another key aspect is the improvement of atom economy through the design of catalytic reactions. This involves moving away from stoichiometric reagents to catalytic systems that can be used in smaller amounts and potentially recycled. For instance, developing catalytic methods for the chloromethylation step that avoid harsh reagents would be a significant advancement. The use of renewable feedstocks as starting materials is also a long-term goal. kit.edu Exploring biosynthetic pathways or utilizing platform chemicals derived from biomass could provide a more sustainable origin for the aromatic core of the molecule. kit.edu

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Cyanobenzoate Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|